N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-9-3-4-10(17)11(18)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARSUPJFMYSMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dichlorophenyl)-2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a dichlorophenyl group and a thieno[3,2-d]pyrimidine moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C₁₈H₁₇Cl₂N₃O₂S
- Molecular Weight : 408.30 g/mol
- CAS Number : 329079-81-4
The biological activity of N-(3,4-dichlorophenyl)-2-thioacetamide derivatives is primarily attributed to their interaction with various biological targets such as enzymes and receptors. The thieno[3,2-d]pyrimidine scaffold is known for its ability to modulate enzyme activities and receptor functions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of similar thieno[3,2-d]pyrimidine derivatives. For instance:
- Study Findings : Compounds related to thieno[3,2-d]pyrimidines exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| S1 | 15.62 | Staphylococcus aureus |
| S2 | 31.25 | Escherichia coli |
Anticancer Activity
Research has indicated that compounds with similar structural features possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- Case Study : A derivative exhibited selective cytotoxicity against various human tumor cell lines including KB and HepG2/A2.
Anti-inflammatory Activity
Compounds derived from thieno[3,2-d]pyrimidines have shown promising anti-inflammatory effects in preclinical models.
- Research Findings : In an evaluation of anti-inflammatory activity, derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
| Compound | Inhibition (%) at 50 µM |
|---|---|
| S10 | 70 |
| S11 | 65 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the thieno[3,2-d]pyrimidine core significantly affect biological activity. For example:
- Substituents on the phenyl ring enhance antimicrobial potency.
- Alkyl groups on the thieno ring contribute to improved anticancer activity.
Q & A
Q. What is the optimal multi-step synthetic route for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:
- Step 1 : Cyclocondensation of 3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine with thioglycolic acid derivatives under reflux in DMF (120°C, 6–8 hrs) to introduce the thioacetamide moiety .
- Step 2 : Coupling with 3,4-dichloroaniline via nucleophilic substitution (room temperature, triethylamine as base) to form the final acetamide .
Critical parameters : Solvent polarity (DMF vs. dichloromethane), reaction time (monitored via TLC), and stoichiometric ratios (1:1.2 for thioacetamide to dichlorophenylamine) to minimize side products .
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- NMR spectroscopy : Confirm regioselectivity of substitutions (e.g., δ 10.1 ppm for NHCO in H NMR) .
- HPLC : Quantify purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : Validate molecular weight (e.g., [M+H] at m/z 476.39 for CHClNOS) .
- Elemental analysis : Match calculated vs. experimental C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% theoretical) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Use kinase inhibition panels (e.g., EGFR or VEGFR2) at 10 µM concentrations to assess IC values .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges (1–100 µM) .
- Solubility optimization : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can contradictions in bioactivity data between analogs be resolved?
Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance kinase inhibition but reduce solubility, leading to false negatives in cell-based assays .
- Mitigation : Use parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with cellular uptake . Control for metabolic stability via liver microsome studies .
Q. What computational strategies predict binding modes and optimize structure-activity relationships (SAR)?
- Docking simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1M17 for EGFR) to prioritize substituents .
- QSAR modeling : Correlate Hammett constants (σ) of aryl substituents with IC values to guide synthetic priorities .
- MD simulations : Assess conformational stability of the thienopyrimidine core in aqueous environments (GROMACS, 100 ns runs) .
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Solvent selection : Replace DMF with ethanol/water mixtures in later stages to simplify purification .
- Catalyst screening : Test NaH vs. KCO for thioether formation; the latter reduces byproduct formation at 60°C .
- Flow chemistry : Pilot continuous-flow reactors for cyclocondensation steps to improve reproducibility .
Q. What strategies address thermal stability inconsistencies in DSC data?
- Sample preparation : Ensure anhydrous conditions (vacuum drying at 80°C for 24 hrs) to eliminate hydrate formation .
- Heating rate : Use 10°C/min in DSC to detect polymorphic transitions (e.g., melt-recrystallization events at 230–235°C) .
- Complementary techniques : Pair DSC with thermogravimetric analysis (TGA) to decouple decomposition from melting .
Q. How can impurities from incomplete coupling reactions be identified and mitigated?
- Byproduct profiling : Use LC-MS to detect unreacted dichloroaniline (retention time ~3.2 min) .
- Workup optimization : Introduce acidic washes (1M HCl) to remove excess amine, followed by silica gel chromatography (hexane:EtOAc 3:1) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
